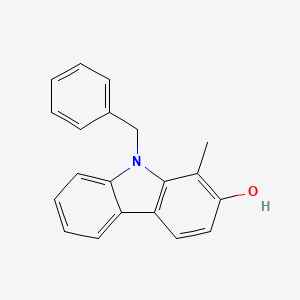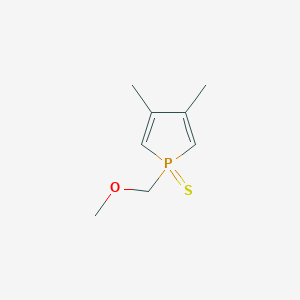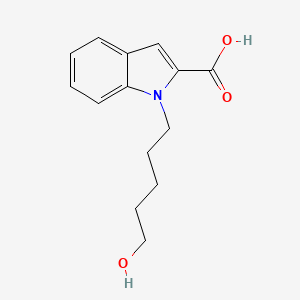![molecular formula C13H18O5 B14586829 Acetic acid;[2-(3-hydroxypropyl)phenyl] acetate CAS No. 61632-76-6](/img/structure/B14586829.png)
Acetic acid;[2-(3-hydroxypropyl)phenyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;[2-(3-hydroxypropyl)phenyl] acetate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound is derived from acetic acid and 2-(3-hydroxypropyl)phenyl acetate, combining the properties of both components.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2-(3-hydroxypropyl)phenyl] acetate typically involves the esterification reaction between acetic acid and 2-(3-hydroxypropyl)phenol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
化学反应分析
Types of Reactions
Oxidation: Acetic acid;[2-(3-hydroxypropyl)phenyl] acetate can undergo oxidation reactions to form corresponding carboxylic acids and ketones.
Reduction: Reduction of this ester can yield alcohols.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
Acetic acid;[2-(3-hydroxypropyl)phenyl] acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
作用机制
The mechanism of action of acetic acid;[2-(3-hydroxypropyl)phenyl] acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and 2-(3-hydroxypropyl)phenol, which can then interact with biological pathways. The hydrolysis is typically catalyzed by esterases in the body, leading to the release of the active components.
相似化合物的比较
Similar Compounds
Phenyl acetate: Another ester derived from phenol and acetic acid, known for its use in fragrances.
Ethyl acetate: A simple ester with a fruity aroma, widely used as a solvent in the chemical industry.
Methyl salicylate: An ester with a characteristic wintergreen scent, used in topical analgesics.
Uniqueness
Acetic acid;[2-(3-hydroxypropyl)phenyl] acetate is unique due to the presence of the 3-hydroxypropyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
61632-76-6 |
|---|---|
分子式 |
C13H18O5 |
分子量 |
254.28 g/mol |
IUPAC 名称 |
acetic acid;[2-(3-hydroxypropyl)phenyl] acetate |
InChI |
InChI=1S/C11H14O3.C2H4O2/c1-9(13)14-11-7-3-2-5-10(11)6-4-8-12;1-2(3)4/h2-3,5,7,12H,4,6,8H2,1H3;1H3,(H,3,4) |
InChI 键 |
DESDVEBWKCPEHS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)OC1=CC=CC=C1CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid](/img/structure/B14586788.png)
![6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14586791.png)
![(1E)-N-Hydroxy-N'-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B14586794.png)




![Chloro(fluoro)[(3-fluorophenyl)methyl]silyl](/img/structure/B14586820.png)


